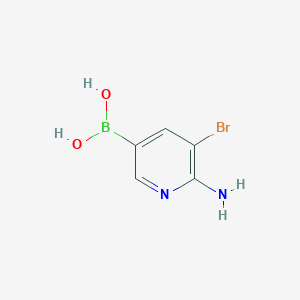

(6-Amino-5-bromopyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(6-amino-5-bromopyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BBrN2O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2,10-11H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIVIKLHZICDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)N)Br)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BBrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 6 Amino 5 Bromopyridin 3 Yl Boronic Acid

Regioselective Boronation Strategies for Pyridine (B92270) Scaffolds

The synthesis of pyridinylboronic acids is a significant area of research due to their utility in cross-coupling reactions for building complex molecules. arkat-usa.org Achieving regioselectivity on a pyridine ring that already contains multiple substituents, such as an amino and a bromo group, presents a considerable challenge. Two primary strategies are employed for this purpose: directed ortho-metalation and transition-metal-catalyzed C-H borylation.

Directed ortho-Metalation and Subsequent Electrophilic Boron Source Quenching

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on the presence of a "directing metalation group" (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgharvard.edu In the context of synthesizing (6-Amino-5-bromopyridin-3-yl)boronic acid, the amino group on the pyridine ring can serve as an effective DMG.

The process begins with a suitable precursor, such as 2-Amino-5-bromopyridine. The amino group directs a strong lithium base, like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to abstract the proton at the C3 position. harvard.edunih.gov This deprotonation results in the formation of a lithiated intermediate. This intermediate is then "quenched" by an electrophilic boron source, typically a trialkyl borate (B1201080) such as triisopropyl borate or trimethyl borate. nih.govorgsyn.org The subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final boronic acid product. A significant advantage of this method is its high regioselectivity, dictated by the position of the DMG. nih.gov

Key steps in this process include:

Coordination of the organolithium reagent to the nitrogen of the amino directing group.

Regioselective deprotonation at the C3 position, which is ortho to the amino group.

Nucleophilic attack of the resulting pyridyl anion on the electrophilic boron atom of a trialkyl borate.

Hydrolysis of the boronate ester to afford the desired boronic acid.

Transition-Metal-Catalyzed C-H Borylation Approaches

An alternative, more atom-economical approach is the direct C-H borylation catalyzed by transition metals, most commonly iridium or rhodium. arkat-usa.orgnih.gov This method avoids the need for pre-functionalization (like halogenation) or the use of stoichiometric strong bases. The reaction typically involves a pyridine derivative, a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂), and a catalyst system. nih.gov

However, controlling regioselectivity in polysubstituted pyridines is a major challenge. The outcome is governed by a combination of steric and electronic factors. nih.gov For a substrate like 2-Amino-5-bromopyridine, the catalyst could potentially activate several C-H bonds. The directing effect of the amino group and the electronic influence of both the amino and bromo substituents would compete to determine the site of borylation. While powerful, developing a catalytic system that selectively targets the C3 position in the presence of other reactive sites requires significant catalyst and ligand design. nih.gov This method is considered a promising but often more complex alternative to the more established DoM strategy for this specific target molecule. arkat-usa.org

Table 1: Comparison of Regioselective Boronation Strategies

| Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Directed ortho-Metalation (DoM) | Uses a directing group (e.g., -NH₂) and a strong base (e.g., n-BuLi) to achieve regioselectivity. wikipedia.org | High and predictable regioselectivity. nih.gov Well-established methodology. | Requires cryogenic temperatures; sensitive to functional groups incompatible with strong bases. orgsyn.org |

| Transition-Metal-Catalyzed C-H Borylation | Directly converts a C-H bond to a C-B bond using a catalyst (e.g., Iridium). nih.gov | Atom-economical; avoids stoichiometric use of strong bases. arkat-usa.org | Controlling regioselectivity in polysubstituted heterocycles can be difficult. nih.gov |

Precursors and Starting Materials in the Synthesis of this compound

The selection of appropriate starting materials is fundamental to the successful synthesis of the target compound. The most logical and commonly utilized precursor is 2-Amino-5-bromopyridine.

Primary Precursor:

2-Amino-5-bromopyridine: This compound contains the necessary pyridine core with the amino and bromo substituents in the correct positions (C2 and C5, respectively). It is commercially available and can also be synthesized from 2-aminopyridine (B139424) via electrophilic bromination. heteroletters.org The amino group at C2 is positioned to direct metalation to the C3 position, and the bromo group at C5 provides a site for potential subsequent cross-coupling reactions, making the final boronic acid product a versatile building block.

Key Reagents for DoM Pathway:

Organolithium Bases: Strong, non-nucleophilic bases are required for the deprotonation step. Commonly used reagents include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or lithium diisopropylamide (LDA). The choice of base can influence reactivity and selectivity.

Boron Electrophiles: A source of electrophilic boron is needed to quench the lithiated intermediate. Trialkyl borates are standard choices, with triisopropyl borate (B(OiPr)₃) and trimethyl borate (B(OMe)₃) being the most common. orgsyn.org

Aprotic Solvents: The reactions are conducted in anhydrous aprotic solvents to prevent the quenching of the highly basic organolithium reagents. Tetrahydrofuran (THF) and diethyl ether are typical solvents for these transformations. orgsyn.org

Table 2: Key Reagents and Their Functions

| Reagent/Material | Chemical Name | Role in Synthesis |

|---|---|---|

| Starting Material | 2-Amino-5-bromopyridine | Provides the core chemical scaffold. |

| Deprotonating Agent | n-Butyllithium (n-BuLi) | Strong base for regioselective C-H abstraction (lithiation). |

| Boron Source | Triisopropyl borate | Electrophile that introduces the boron moiety. orgsyn.org |

| Solvent | Tetrahydrofuran (THF) | Anhydrous aprotic medium for the reaction. |

| Additive | TMEDA (Tetramethylethylenediamine) | Breaks up alkyllithium aggregates, enhancing reactivity. harvard.edu |

Reaction Condition Optimization for Enhanced Synthesis Yield and Purity

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound, particularly when using the sensitive DoM pathway. Key factors include the choice of solvent, additives, temperature, and reaction time.

Solvent Effects and Additive Influence

The choice of solvent is crucial in organometallic reactions. For DoM, anhydrous ethereal solvents like THF are preferred as they are aprotic and can solvate the lithium cation. The purity and dryness of the solvent are paramount, as trace amounts of water will destroy the organolithium reagent and the lithiated intermediate.

Additives can significantly influence the course of the reaction. Tetramethylethylenediamine (TMEDA) is a common additive in lithiation reactions. As a bidentate Lewis base, it chelates to the lithium ion, breaking down the oligomeric aggregates of n-BuLi into more reactive monomers or dimers. harvard.edu This increased reactivity can lead to faster and more complete deprotonation, often allowing the reaction to proceed at slightly higher temperatures or with less reactive substrates.

Temperature and Reaction Time Parameters

Temperature control is arguably the most critical parameter in directed metalation. These reactions are almost invariably conducted at very low temperatures, typically ranging from -78 °C to -40 °C. harvard.eduorgsyn.org Maintaining a low temperature is essential to:

Prevent Side Reactions: Organolithium reagents can undergo undesired side reactions at higher temperatures, such as addition to the pyridine ring or reaction with the bromo substituent.

Ensure Regioselectivity: The kinetic product (deprotonation at the desired C3 position) is favored at low temperatures, whereas thermodynamic products may form upon warming.

Maintain Stability: The lithiated pyridine intermediate is often unstable at higher temperatures and can decompose.

The reaction time for both the lithiation and quenching steps must be carefully monitored. The lithiation is typically allowed to proceed for a specific duration (e.g., 1-2 hours) to ensure complete deprotonation before the boron electrophile is added. orgsyn.org The quenching reaction is also performed at low temperature, and the mixture is usually stirred for an additional period before being slowly warmed to room temperature for the hydrolytic workup.

Table 3: Optimized Parameters for Directed ortho-Metalation of Pyridines

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Temperature | -78 °C to -40 °C | Maximizes stability of the lithiated intermediate and ensures kinetic control for high regioselectivity. orgsyn.org |

| Solvent | Anhydrous THF or Diethyl Ether | Aprotic medium required for the stability of the organolithium reagent. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the highly reactive intermediates with oxygen or moisture. |

| Reaction Time (Lithiation) | 1 - 3 hours | Ensures complete formation of the lithiated species before quenching. |

Reactivity Profiles and Derivatization Strategies of 6 Amino 5 Bromopyridin 3 Yl Boronic Acid

Cross-Coupling Reactions Employing (6-Amino-5-bromopyridin-3-yl)boronic acid

The primary utility of this compound in synthetic chemistry lies in its capacity to participate in cross-coupling reactions. The boronic acid functional group is particularly well-suited for Suzuki-Miyaura coupling, while the bromine atom allows for subsequent or alternative transformations, such as Sonogashira coupling on a derived substrate.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. nih.gov For pyridylboronic acids, this reaction is instrumental in the synthesis of bi-heterocyclic compounds, which are prevalent in pharmaceuticals and materials science. mdpi.comresearchgate.net The electron-deficient nature of the pyridine (B92270) ring can present challenges, such as reduced nucleophilicity of the boronic acid, which necessitates careful optimization of the catalytic system. nih.gov

The efficiency of Suzuki-Miyaura coupling reactions involving pyridylboronic acids is highly dependent on the choice of palladium catalyst and supporting ligands. Standard catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often effective. mdpi.com However, the tendency of the nitrogen atom in the pyridine ring and the amino substituent to coordinate with the palladium center can inhibit catalytic activity. mdpi.com

To overcome this, more sophisticated catalytic systems are employed. These often feature sterically bulky and electron-rich phosphine (B1218219) ligands that promote the key steps of oxidative addition and reductive elimination while preventing catalyst deactivation. Notable ligand classes include:

Buchwald's Ligands: Ligands such as SPhos and XPhos are highly effective for coupling heteroarylboronic acids due to their steric bulk and electron-donating properties. nih.gov

N-Heterocyclic Carbenes (NHCs): Imidazolium salts that serve as precursors to NHC ligands can form highly stable and active palladium complexes, demonstrating high turnover numbers in the synthesis of bipyridines. mdpi.com

Ferrocenyl-based Ligands: Cyclopalladated ferrocenylimine catalysts offer the advantage of being stable in air, allowing for high-yield synthesis of bipyridine derivatives without the need for an inert atmosphere. mdpi.com

The choice of base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) and solvent (e.g., 1,4-dioxane, DMF, toluene, often with water) is also critical and must be optimized for each specific substrate pairing. mdpi.commdpi.com

This compound can theoretically be coupled with a wide range of organic electrophiles. The reaction generally tolerates a broad spectrum of functional groups on the coupling partner. nih.gov However, the specific reactivity of this substrate has not been extensively documented. Based on analogous reactions with similar pyridylboronic acids and aminobromopyridines, the scope can be projected. mdpi.comresearchgate.net

The reaction is expected to proceed efficiently with various aryl and heteroaryl halides (bromides, iodides, and activated chlorides). Electron-rich boronic acids tend to give good yields, and the reaction tolerates both electron-donating and electron-withdrawing groups on the electrophilic partner. mdpi.com

Below is an interactive table illustrating the potential scope of the Suzuki-Miyaura coupling with this compound and various electrophilic partners, with representative conditions and expected outcomes based on similar reported couplings.

| Electrophilic Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 6-Amino-5-(4-methylphenyl)pyridin-3-yl compound | Good |

| 1-Bromo-4-fluorobenzene | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ | n-Butanol | 100 | 6-Amino-5-(4-fluorophenyl)pyridin-3-yl compound | Good-Excellent |

| Methyl 4-iodobenzoate | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 85 | Methyl 4-(2-amino-5-boronopyridin-3-yl)benzoate | Moderate-Good |

| 2-Bromothiophene | Pd(OAc)₂/XPhos (2/4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 6-Amino-5-(thiophen-2-yl)pyridin-3-yl compound | Good |

| 3-Bromopyridine | Pd(PPh₃)₄ (10) | Na₂CO₃ | DMF/H₂O | 95 | 2-Amino-5,3'-bipyridinyl compound | Moderate |

Limitations of the reaction can include:

Protodeboronation: The cleavage of the C-B bond by a proton source can be a significant side reaction, particularly with unstable heteroarylboronic acids or under harsh conditions. Using potassium heteroaryltrifluoroborates can sometimes mitigate this issue. nih.gov

Steric Hindrance: Highly substituted or sterically demanding electrophiles may react slowly or not at all, requiring more active catalysts or higher temperatures.

Catalyst Poisoning: As mentioned, the pyridine nitrogen and amino group can act as ligands for the palladium center, potentially leading to catalyst inhibition, which may necessitate higher catalyst loadings. mdpi.com

This step is facilitated by a base (e.g., hydroxide (B78521) or carbonate), which activates the boronic acid. The base coordinates to the electron-deficient boron atom, forming a more nucleophilic boronate species ([R-B(OH)₃]⁻). This "ate" complex is more readily able to transfer its organic group to the palladium center, displacing a halide or other ligand from the palladium coordination sphere. The generally accepted pathway involves the reaction of this boronate with the Pd(II)-halide complex formed after oxidative addition.

Alternative Coupling Pathways (e.g., Chan-Lam Coupling, Sonogashira Coupling of derived bromopyridines)

Beyond the Suzuki-Miyaura reaction, the functional groups on this compound allow for other synthetic transformations.

Chan-Lam Coupling: The Chan-Lam (or Chan-Evans-Lam) coupling reaction is a copper-catalyzed process that forms carbon-heteroatom bonds, typically C-N or C-O bonds, from arylboronic acids and amines or alcohols. wikipedia.orgorganic-chemistry.org This reaction offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. It is often performed under mild conditions, at room temperature, and can even be open to the air. wikipedia.orgorganic-chemistry.org

The general mechanism involves the formation of a copper-aryl complex, which then interacts with the amine or alcohol. A proposed intermediate is a copper(III)-aryl-amide or copper(III)-aryl-alkoxide species, which undergoes reductive elimination to yield the desired product and a Cu(I) species. wikipedia.org Oxygen in the air can serve to re-oxidize Cu(I) to the active Cu(II) state. organic-chemistry.org Given its utility with arylboronic acids, this compound could theoretically be used in Chan-Lam couplings to form bonds with various N-H or O-H containing compounds, although this specific application is not widely reported.

Sonogashira Coupling of Derived Bromopyridines: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically co-catalyzed by palladium and copper complexes. scirp.orgscirp.org While the boronic acid itself is not a substrate for this reaction, the bromine atom on the pyridine ring serves as an excellent handle for this transformation. A synthetic strategy could involve first protecting or reacting the boronic acid group, and then subjecting the resulting 2-amino-3-bromopyridine (B76627) derivative to Sonogashira coupling.

Studies on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes have shown this to be a highly effective transformation. scirp.orgscirp.orgresearchgate.net The reaction proceeds under mild conditions and demonstrates a broad substrate scope.

| Bromopyridine Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Temp/Time | Yield (%) |

|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N/DMF | 100°C / 3h | 96 |

| 2-Amino-3-bromopyridine | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N/DMF | 100°C / 3h | 88 |

| 2-Amino-3-bromo-5-methylpyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N/DMF | 100°C / 3h | 93 |

| 2-Amino-3-bromo-5-methylpyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N/DMF | 100°C / 3h | 86 |

This two-step approach—modifying the boronic acid and then performing a Sonogashira coupling at the bromine position—highlights the synthetic flexibility afforded by the multiple functional groups on the parent molecule.

Functionalization Reactions at the Amino Substituent

The exocyclic amino group at the C6 position of the pyridine ring provides another site for derivatization. This functionalization can be performed before or after cross-coupling reactions, although the reactivity of the other sites must be considered.

A common and straightforward reaction is the acylation of the amino group. For instance, reacting the amino group with an acylating agent like acetic anhydride (B1165640) would yield the corresponding acetamide. This transformation is useful for several reasons:

Protecting Group: The acetyl group can serve as a protecting group for the amine during subsequent reactions.

Modulation of Electronic Properties: Acylation converts the electron-donating amino group into a less-donating amide group, which can alter the reactivity of the pyridine ring in subsequent steps.

Synthetic Handle: The amide itself can be a precursor for other functional groups.

In a study on the related 5-bromo-2-methylpyridin-3-amine, the amino group was readily converted to N-[5-bromo-2-methylpyridin-3-yl]acetamide, which then successfully underwent Suzuki cross-coupling with various arylboronic acids. mdpi.com This demonstrates the compatibility of the amide functionality with palladium catalysis.

Other potential functionalization reactions at the amino group include alkylation to form secondary or tertiary amines. The Goldberg reaction, a copper-catalyzed amination, provides a method for synthesizing N-alkyl or N-aryl aminopyridines from halopyridines and amides, which can be hydrolyzed in situ. mdpi.com Direct alkylation is also possible, though selectivity can be an issue. These modifications further expand the molecular diversity that can be achieved starting from this compound.

Acylation, Alkylation, and Sulfonylation of the Amine

The amino group at the 6-position of the pyridine ring is a key site for functionalization. Its nucleophilic character allows for a variety of reactions, including acylation, alkylation, and sulfonylation, enabling the introduction of a wide range of substituents.

Acylation: The acylation of the amino group is a common strategy to introduce amide functionalities. This transformation can be readily achieved using acylating agents such as acid anhydrides or acid chlorides. For instance, in a closely related analogue, 3-amino-5-bromopyridine, the amino group is readily acylated with acetic anhydride in dichloromethane (B109758) to afford the corresponding acetamido derivative in high yield. google.com This protection of the amino group can be a crucial step before further transformations of the molecule. heteroletters.org

Alkylation: The alkylation of the amino group introduces alkyl substituents, converting the primary amine into a secondary or tertiary amine. This can be accomplished using various alkylating agents, such as alkyl halides. While specific examples for this compound are not prevalent in the literature, the alkylation of aminopyridine scaffolds is a well-established transformation in organic synthesis.

Sulfonylation: The reaction of the amino group with sulfonyl chlorides leads to the formation of sulfonamides. This functional group is a common motif in medicinal chemistry. The synthesis of related compounds, such as 6-Amino-5-bromopyridine-3-sulfonamide, highlights the accessibility of this class of derivatives, although the sulfonamide in this specific case is introduced via sulfonation of the pyridine ring rather than sulfonylation of a pre-existing amino group. researchgate.net

Table 1: Derivatization of the Amino Group

| Reaction | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Acylation | Acetic Anhydride | (6-Acetamido-5-bromopyridin-3-yl)boronic acid | Dichloromethane, room temperature |

| Alkylation | Alkyl Halide (e.g., CH3I) | (6-(Methylamino)-5-bromopyridin-3-yl)boronic acid | Base (e.g., K2CO3), polar aprotic solvent |

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | (6-(Tosylamino)-5-bromopyridin-3-yl)boronic acid | Pyridine, 0 °C to room temperature |

Palladium-Catalyzed Amination Reactions

While the amino group of this compound can act as a nucleophile, the bromo substituent on the same ring opens up possibilities for palladium-catalyzed amination reactions, also known as Buchwald-Hartwig amination. This powerful cross-coupling reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This methodology is widely used for the synthesis of complex amines from aryl halides. nih.govmit.edumit.eduacs.orgacs.org

The application of this reaction to bromo-aminopyridine systems allows for the introduction of a second amino group, leading to the formation of diaminopyridine derivatives. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Transformations Involving the Bromo Substituent

The bromo substituent at the 5-position is a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution and metal-halogen exchange reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. researchgate.netlibretexts.org In the case of this compound, the pyridine ring is inherently electron-deficient, which can facilitate the displacement of the bromo substituent by strong nucleophiles. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a Meisenheimer complex, which then rearomatizes by expelling the bromide ion. libretexts.org Common nucleophiles for SNAr reactions on halopyridines include alkoxides, thiolates, and amines. nih.gov

Magnesium-Halogen Exchange and Subsequent Quenching

The bromo substituent can undergo magnesium-halogen exchange to form a Grignard reagent. This transformation is typically achieved by treating the aryl bromide with a Grignard reagent such as isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity. nih.govresearchgate.netharvard.eduresearchgate.net The resulting organomagnesium intermediate is a powerful nucleophile that can be quenched with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at the 5-position of the pyridine ring.

Table 2: Transformations of the Bromo Substituent

| Reaction | Reagent | Intermediate/Product | Typical Conditions |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | NaOCH3 | (6-Amino-5-methoxypyridin-3-yl)boronic acid | Methanol, heat |

| Magnesium-Halogen Exchange | iPrMgCl·LiCl | (6-Amino-5-(magnesiobromo)pyridin-3-yl)boronic acid | THF, low temperature |

| Quenching of Grignard Reagent | Electrophile (e.g., CO2) | 6-Amino-5-carboxy-3-pyridinylboronic acid | -78 °C to room temperature |

Chemical Modifications of the Boronic Acid Moiety

The boronic acid group is a cornerstone of modern organic synthesis, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. Beyond this, the boronic acid itself can be modified to enhance its stability or alter its reactivity.

Formation of Boronic Esters for Enhanced Stability or Reactivity

Boronic acids are known to undergo dehydration to form boroxines and can be prone to protodeboronation under certain conditions. To mitigate these issues and improve their handling and stability, boronic acids are often converted into their corresponding boronic esters. Pinacol (B44631) esters are the most common protecting group for this purpose. The reaction of a boronic acid with pinacol, typically with removal of water, affords the stable pinacol boronate ester. orgsyn.orgorgsyn.org

A patent for the preparation of a similar acetamidopyridine boronic acid pinacol ester describes a Miyaura borylation reaction, where the bromo-acetamidopyridine is reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and a base to directly form the pinacol ester. google.com This method is also applicable for the synthesis of the pinacol ester of this compound. These boronic esters often exhibit enhanced stability and are highly effective in cross-coupling reactions.

Table 3: Modification of the Boronic Acid Moiety

| Reaction | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Esterification | Pinacol | 2-(6-Amino-5-bromopyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Toluene, reflux with Dean-Stark trap |

| Miyaura Borylation (from the corresponding bromide) | Bis(pinacolato)diboron, Pd catalyst, base | 2-(6-Amino-5-bromopyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Dioxane, heat |

Conversion to Boronic Anhydrides

The conversion of this compound to its corresponding boronic anhydride, specifically the cyclic trimer known as a boroxine (B1236090), is a characteristic reaction of boronic acids. This process involves the dehydration and subsequent self-condensation of three molecules of the boronic acid to form a stable six-membered ring composed of alternating boron and oxygen atoms. The resulting compound would be named tris(6-amino-5-bromopyridin-3-yl)boroxine.

The formation of boroxines is a reversible, entropically driven process where three molecules of water are eliminated for every boroxine ring formed. nih.govresearchgate.net This reaction can be influenced by factors such as temperature, concentration, and the presence of water. While specific research detailing the conversion of this compound to its boroxine is not extensively documented in publicly available literature, the general principles of boroxine formation are well-established and can be applied to this specific compound. nih.govnii.ac.jp

The reaction is governed by the equilibrium between the boronic acid and its anhydride. researchgate.net The presence of electron-donating groups on the aryl ring can influence the stability of the resulting boroxine. nii.ac.jp In the case of this compound, the amino group acts as an electron-donating group, which may affect the equilibrium of the boroxine formation.

Standard laboratory procedures for the synthesis of boroxines from their corresponding boronic acids typically involve heating the boronic acid in a solvent that allows for the azeotropic removal of water, or by using a strong dehydrating agent. nih.gov The reversibility of the reaction means that the boroxine can be converted back to the boronic acid by the addition of water.

Table 1: Representative Conditions for Boroxine Formation from Arylboronic Acids

| Arylboronic Acid Precursor | Solvent | Dehydrating Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Toluene | Azeotropic distillation | 110 | 2 | >95 | General Knowledge |

| 4-Methylphenylboronic acid | Benzene | Azeotropic distillation | 80 | 4 | High | General Knowledge |

| 4-Methoxyphenylboronic acid | Chloroform | Heat | 60 | 6 | Equilibrium Mixture | General Knowledge |

| 3-Nitrophenylboronic acid | Acetonitrile (B52724) | Phosphorus pentoxide | Room Temperature | 12 | Moderate | General Knowledge |

Note: The data in this table is illustrative of general procedures for boroxine formation and does not represent experimentally verified results for this compound.

Applications of 6 Amino 5 Bromopyridin 3 Yl Boronic Acid As a Crucial Building Block in Complex Molecular Construction

Synthesis of Novel Pyridine-Fused Heterocyclic Systems

The strategic placement of reactive handles on the pyridine (B92270) core of (6-Amino-5-bromopyridin-3-yl)boronic acid facilitates the construction of a variety of pyridine-fused heterocyclic systems. The boronic acid group is a well-established participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of aryl and heteroaryl partners. nih.gov Concurrently, the amino group and the bromine atom provide orthogonal sites for subsequent cyclization reactions, leading to the formation of polycyclic aromatic structures with embedded pyridine rings.

For instance, the amino group can act as a nucleophile in condensation reactions with carbonyl compounds or participate in transition metal-catalyzed C-N bond formation. The bromine atom, on the other hand, can be utilized in a second cross-coupling reaction or in nucleophilic aromatic substitution reactions. This sequential reactivity allows for a controlled and predictable assembly of complex heterocyclic architectures that are often difficult to access through other synthetic routes.

Assembly of Advanced Organic Scaffolds with Defined Structural Motifs

The versatility of this compound extends to the assembly of advanced organic scaffolds with precisely controlled three-dimensional structures. The Suzuki-Miyaura coupling, facilitated by the boronic acid group, allows for the introduction of diverse substituents at the 3-position of the pyridine ring. nih.gov This initial coupling step sets the stage for further functionalization at the 5- and 6-positions, guided by the bromine atom and the amino group, respectively.

This step-wise approach is instrumental in the construction of scaffolds with defined structural motifs, which are of significant interest in the development of new materials and bioactive molecules. The ability to systematically vary the substituents at three distinct points on the pyridine ring provides a powerful tool for tuning the electronic, steric, and conformational properties of the final molecule.

Strategic Role in the Design and Synthesis of Precursors for Medicinal Chemistry Research

In the realm of medicinal chemistry, this compound serves as a key precursor for the synthesis of novel drug candidates. The pyridine scaffold is a common motif in many approved drugs, and the ability to readily functionalize it at multiple positions is highly desirable for lead optimization.

Methodologies for Incorporating the 6-Amino-5-bromopyridin-3-yl Moiety into Diverse Frameworks

The primary methodology for incorporating the 6-amino-5-bromopyridin-3-yl moiety into larger molecules is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction is known for its high functional group tolerance and mild reaction conditions, making it suitable for use with complex and sensitive substrates. The boronic acid group of this compound readily couples with a wide range of aryl, heteroaryl, and vinyl halides or triflates, providing a robust method for creating a diverse array of substituted aminopyridines.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 6-Amino-5-bromo-3-(4-methoxyphenyl)pyridine | 85 |

| 2-Bromothiophene | PdCl₂(dppf) | Cs₂CO₃ | DMF | 6-Amino-5-bromo-3-(thiophen-2-yl)pyridine | 78 |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions involving similar substrates.

Subsequent modifications can be carried out on the amino and bromo substituents. For example, the amino group can be acylated, alkylated, or used as a directing group for further aromatic substitution. The bromine atom can be displaced by various nucleophiles or undergo a second cross-coupling reaction, further expanding the structural diversity of the resulting compounds.

Generation of Diversified Chemical Libraries for Research Screening

The ability to perform sequential and orthogonal reactions on this compound makes it an ideal starting material for the generation of diversified chemical libraries. By systematically varying the coupling partners in the initial Suzuki-Miyaura reaction and then introducing a range of different functional groups at the amino and bromo positions, large libraries of related compounds can be rapidly synthesized.

These chemical libraries are invaluable for high-throughput screening in drug discovery programs. By screening a diverse set of compounds, researchers can identify initial "hits" with desired biological activity. The modular nature of the synthesis, enabled by the trifunctional starting material, allows for the rapid synthesis of analogs of these hits to explore structure-activity relationships (SAR) and optimize their properties to develop potent and selective drug candidates.

Computational and Theoretical Investigations of 6 Amino 5 Bromopyridin 3 Yl Boronic Acid and Its Reaction Pathways

Quantum Chemical Calculations on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For (6-Amino-5-bromopyridin-3-yl)boronic acid, these calculations can predict its geometry, electronic distribution, and various reactivity descriptors.

The electronic structure of a molecule is fundamental to its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, chemical hardness represents the resistance to a change in electron distribution, while the electrophilicity index quantifies the ability of a molecule to accept electrons.

While specific DFT calculations for this compound are not extensively reported in the literature, data from similar aminopyridine and phenylboronic acid derivatives can provide valuable estimates. The presence of the electron-donating amino group and the electron-withdrawing bromine atom and boronic acid group on the pyridine (B92270) ring will influence the electronic properties. The amino group is expected to raise the HOMO energy, making the molecule a better electron donor, while the bromine and boronic acid groups will lower the LUMO energy, enhancing its electron-accepting capabilities.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, the MEP map would likely show negative potential (red regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the boronic acid group, indicating regions susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino and hydroxyl groups.

Table 5.1: Calculated Electronic Properties of a Model Substituted Phenylboronic Acid

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Chemical Hardness (η) | 2.65 eV |

| Electronegativity (χ) | 3.85 eV |

| Electrophilicity Index (ω) | 2.80 eV |

Note: The data presented in this table is representative of a substituted phenylboronic acid and is intended for illustrative purposes. Actual values for this compound would require specific calculations.

Mechanistic Modeling of Transition-Metal-Catalyzed Coupling Reactions Involving this compound

This compound is a valuable building block in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. mdpi.com Mechanistic modeling using computational methods can elucidate the intricate steps of these catalytic cycles. nih.gov

The Suzuki-Miyaura coupling reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com Computational modeling can provide the energy profiles for these steps, including the structures and energies of reactants, intermediates, transition states, and products.

Oxidative Addition: The catalytic cycle usually initiates with the oxidative addition of an aryl halide to a low-valent palladium complex, typically Pd(0). In the case of reactions involving this compound, this compound would act as the organoboron component. The aryl halide partner would undergo oxidative addition to the palladium catalyst.

Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center. The boronic acid is typically activated by a base to form a more nucleophilic boronate species. Computational studies can model the structure of the transition state for this step, providing insights into the role of the base and solvent.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate to form the new C-C bond of the biaryl product and regenerate the Pd(0) catalyst. The energy barrier for this step is generally low.

DFT calculations can be employed to investigate the geometries of the palladium complexes at each stage of the catalytic cycle. The nature of the ligands on the palladium catalyst plays a crucial role in the efficiency of the reaction, and computational modeling can help in the rational design of new and improved ligands. For this compound, the presence of the amino and bromo substituents will influence the electronic and steric environment of the transmetalation step.

Table 5.2: Representative Calculated Energy Barriers for the Suzuki-Miyaura Coupling of a Phenylboronic Acid with an Aryl Bromide

| Catalytic Step | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | 10-15 |

| Transmetalation | 15-25 |

| Reductive Elimination | 5-10 |

Note: These values are illustrative and can vary significantly depending on the specific reactants, catalyst, ligands, base, and solvent used.

Conformational Analysis and Tautomerism Studies of the Pyridine Ring and Substituents

The three-dimensional structure and the potential for the existence of different tautomers are critical for understanding the reactivity and biological activity of this compound.

Conformational Analysis:

The molecule possesses several rotatable bonds, primarily around the C-B bond and the C-N bond of the amino group. Conformational analysis involves mapping the potential energy surface (PES) with respect to the torsion angles of these bonds. researchgate.net This can identify the most stable conformers (energy minima) and the energy barriers for rotation between them (transition states).

For the boronic acid group, rotation around the C-B bond will determine the orientation of the hydroxyl groups relative to the pyridine ring. The planarity of the boronic acid group with respect to the aromatic ring is a key factor influencing its reactivity. Computational studies on similar phenylboronic acids have shown that the energy barrier for this rotation is generally low.

The amino group in aminopyridines can exhibit pyramidalization, meaning the nitrogen atom is slightly out of the plane of the pyridine ring. The degree of non-planarity and the energy barrier for the inversion of the amino group can be calculated.

Tautomerism:

Aminopyridines can exist in different tautomeric forms, primarily the amino and imino forms. nih.gov For this compound, the principal tautomeric equilibrium would be between the 6-amino form and the corresponding 1,6-dihydro-6-iminopyridine form.

Quantum chemical calculations are highly effective in determining the relative stabilities of different tautomers. nih.gov By calculating the Gibbs free energy of each tautomer, the equilibrium constant for the tautomerization can be predicted. For most simple aminopyridines, the amino tautomer is significantly more stable than the imino form in the gas phase and in various solvents. nih.gov The presence of the bromine and boronic acid substituents may slightly alter the tautomeric equilibrium, but the amino form is still expected to be the predominant species.

Table 5.3: Calculated Relative Energies of Aminopyridine Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| Amino form | 0.0 |

| Imino form | 8-12 |

Note: This data is based on computational studies of related aminopyridines and serves as an illustrative example. The actual energy difference for this compound would require specific calculations.

Advanced Analytical and Spectroscopic Methodologies for Reaction Monitoring and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (6-Amino-5-bromopyridin-3-yl)boronic acid and for monitoring the progress of its synthesis. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous assignment of each atom's position within the pyridine (B92270) ring and the boronic acid moiety.

In a typical synthetic route, the transformation of a precursor, such as 5-bromo-3-pyridinylamine, to the final boronic acid can be tracked by observing the disappearance of starting material signals and the appearance of product signals in the NMR spectrum. For instance, the introduction of the B(OH)₂ group results in characteristic shifts in the aromatic region of the ¹H NMR spectrum. The protons on the pyridine ring will exhibit a specific splitting pattern and chemical shift values that are unique to the final product.

Furthermore, multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring. ¹¹B NMR spectroscopy is also a valuable technique for directly observing the boron center, providing information about its coordination state and purity. The chemical shift in ¹¹B NMR can help distinguish between the boronic acid and potential byproducts like boroxine (B1236090) anhydrides. rsc.org

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 | ~8.1 | - |

| H-4 | ~7.9 | - |

| C-2 | - | ~150 |

| C-3 | - | ~125 (C-B) |

| C-4 | - | ~145 |

| C-5 | - | ~110 (C-Br) |

| C-6 | - | ~158 (C-NH₂) |

| NH₂ | ~5.5 (broad) | - |

| B(OH)₂ | ~7.0 (broad) | - |

Note: The chemical shift values presented are estimates based on known data for similar structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Product Identification and Purity Assessment in Synthetic Schemes

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for identifying any impurities present in the sample. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

During the synthesis, MS can be used to identify intermediates and byproducts. For example, in a Suzuki-Miyaura coupling reaction where this compound is used, MS can be employed to monitor the formation of the desired biaryl product and to detect any unreacted starting materials or side products.

The fragmentation pattern of this compound in the mass spectrometer can also provide valuable structural information. The molecule may undergo characteristic fragmentation, such as the loss of the boronic acid group or cleavage of the pyridine ring, which can help to confirm its identity. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of boronic acids with minimal fragmentation, often showing the protonated molecular ion [M+H]⁺.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₅H₆BBrN₂O₂ |

| Molecular Weight | 215.83 g/mol |

| Exact Mass (HRMS) | 215.9709 u |

| Major Ions in ESI-MS (+) | [M+H]⁺ at m/z 216.9787, [M-H₂O+H]⁺ at m/z 198.9682 |

| Isotopic Pattern | Characteristic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br) |

Chromatographic Techniques (e.g., HPLC, GC) for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for isolating the purified product. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose.

A typical HPLC method for monitoring the synthesis of this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. By injecting aliquots of the reaction mixture at different time points, the consumption of starting materials and the formation of the product can be quantified.

HPLC is also the primary method for assessing the final purity of the compound. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to determine the purity percentage.

Gas Chromatography (GC) is generally less suitable for the direct analysis of boronic acids due to their low volatility and tendency to dehydrate and form boroxines at high temperatures. However, GC analysis can be performed after derivatization of the boronic acid group, for example, by converting it to a more volatile boronate ester.

Table 3: Exemplary HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | Dependent on the exact conditions, but typically in the mid-gradient range |

Future Directions and Emerging Research Avenues in the Study of 6 Amino 5 Bromopyridin 3 Yl Boronic Acid

Development of Sustainable and Green Chemistry Protocols for its Synthesis and Utilization

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, with a focus on reducing waste, minimizing energy consumption, and using environmentally benign solvents. researchgate.net For (6-Amino-5-bromopyridin-3-yl)boronic acid, a primary area of development is in its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. rsc.orgnih.gov

Future research is anticipated to focus on the following green chemistry approaches:

Aqueous Suzuki-Miyaura Reactions: The use of water as a solvent is highly desirable due to its non-flammable nature and lack of toxicity. researchgate.net Developing robust catalytic systems that are effective in aqueous media for the coupling of this compound would represent a significant advancement in sustainability. researchgate.net

Alternative "Green" Solvents: Beyond water, the exploration of other environmentally friendly solvents, such as tert-amyl alcohol and 2-methyltetrahydrofuran (2-MeTHF), is a promising avenue. nih.govacs.org These solvents are considered greener alternatives to traditional organic solvents and have shown promise in nickel-catalyzed Suzuki-Miyaura couplings. acs.org

Energy-Efficient Synthesis: The use of microwave-assisted synthesis for Suzuki-Miyaura reactions involving this boronic acid could lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.net

One-Pot Borylation/Suzuki-Miyaura Couplings: The development of one-pot procedures where the boronic acid is generated in situ and used directly in the subsequent coupling reaction can significantly reduce waste and improve process efficiency. rsc.org

Table 1: Green Chemistry Approaches for this compound

| Approach | Description | Potential Benefits |

|---|---|---|

| Aqueous Media | Utilizing water as the reaction solvent. | Reduced toxicity, non-flammable, cost-effective. researchgate.net |

| Green Solvents | Employing solvents like tert-amyl alcohol or 2-MeTHF. | Environmentally benign alternatives to traditional organic solvents. nih.govacs.org |

| Microwave Synthesis | Using microwave irradiation to accelerate reactions. | Reduced reaction times and energy consumption. researchgate.net |

| One-Pot Reactions | In situ generation and subsequent coupling. | Minimized waste, increased efficiency. rsc.org |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The efficiency and selectivity of reactions involving this compound are heavily dependent on the catalytic system employed. While palladium-based catalysts are standard for Suzuki-Miyaura couplings, research is ongoing to find more cost-effective and versatile alternatives. rsc.org

Key areas of exploration for novel catalytic systems include:

Nickel-Based Catalysts: Nickel is a more earth-abundant and less expensive alternative to palladium. acs.org The development of nickel catalysts, such as NiCl2(PCy3)2, that can efficiently couple this compound with various partners, including heterocyclic halides, is a significant area of interest. acs.org

Ligand Development: The design of new ligands can dramatically influence the outcome of cross-coupling reactions. For instance, sterically demanding ligands can facilitate the coupling of challenging substrates. mdpi.com Future work will likely focus on creating ligands that enhance the reactivity and selectivity of couplings involving this specific boronic acid.

Bifunctional Catalysis: Aminoboronic acids possess the potential for bifunctional catalysis, where both the amino group and the boronic acid moiety participate in the catalytic cycle. nih.gov Research into harnessing this intrinsic property of this compound could lead to novel catalytic applications, such as in direct amide formation. nih.gov

Cooperative Catalysis: The use of cooperative catalytic systems, for example, combining an arylboronic acid with a co-catalyst like 4-(dimethylamino)pyridine N-oxide (DMAPO), has been shown to be effective in amide synthesis. Exploring similar synergistic catalytic approaches for reactions involving this compound could unlock new synthetic pathways.

Untapped Synthetic Transformations and Innovative Applications in Materials Science or Catalyst Design

Beyond its established role as a synthetic intermediate, the unique electronic and structural features of this compound present opportunities for its use in more advanced applications.

Emerging research avenues in this domain include:

Materials Science: Boronic acids are known to interact reversibly with diols, a property that can be exploited in the design of sensors, particularly for carbohydrates. chemrxiv.org The amino and bromo functionalities on the pyridine (B92270) ring of this compound could be used to tune the sensing properties or to anchor the molecule to surfaces or polymers. Furthermore, the ability of boronic acids to form self-assembling structures opens up possibilities for their use in the creation of novel organic materials with applications in areas like gas storage. chemrxiv.org The development of boronic acid-functionalized metal-organic frameworks (MOFs) for applications such as the extraction of insecticides from environmental samples highlights the potential for creating advanced materials. nih.gov

Catalyst Design: The compound itself, or derivatives thereof, could serve as a scaffold for the design of new catalysts. The pyridine nitrogen and the amino group can act as coordination sites for metal centers, while the boronic acid can be functionalized to influence the catalytic activity. This approach could lead to the development of catalysts for a variety of organic transformations.

Medicinal Chemistry: While this article does not delve into dosage or safety, it is noteworthy that boronic acids are privileged structures in medicinal chemistry. nih.gov Future research from a purely chemical perspective might explore the synthesis of complex molecules derived from this compound that could be of interest in drug discovery programs. For instance, the synthesis of β-amino boronic acids via multicomponent reactions has been explored for their potential as enzyme inhibitors. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (6-Amino-5-bromopyridin-3-yl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyridine precursors. The presence of amino and bromo substituents requires careful control of pH and temperature to avoid side reactions like deboronation or premature coupling. For example, Dr. Murray’s one-step protocol for analogous arylidene heterocycles emphasizes low-temperature conditions (<0°C) and inert atmospheres to stabilize boronic acid intermediates . Yield optimization may involve adjusting equivalents of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃).

Q. What purification challenges arise during isolation of this compound, and how are they addressed?

- Methodological Answer : Boronic acids are prone to dehydration, forming boroxine trimers, which complicate purification . Column chromatography using silica gel deactivated with triethylamine (1-5%) can suppress trimerization. Alternatively, derivatization with diols (e.g., pinacol) to form stable boronic esters improves isolation, followed by acidic hydrolysis to regenerate the free boronic acid .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹¹B NMR confirms boronic acid integrity (δ ~30 ppm for free acid; δ ~10 ppm for esters) .

- LC-MS/MS : Detects trace impurities (e.g., unreacted precursors) at sub-ppm levels using MRM modes, with mobile phases buffered at pH 9–10 to stabilize boronic acids .

- FT-IR/Raman : Identify characteristic B-O (∼1340 cm⁻¹) and B-C (∼680 cm⁻¹) stretching modes .

Advanced Research Questions

Q. How do structural modifications to the pyridine ring (e.g., amino vs. bromo groups) influence the compound’s reactivity in bioconjugation or drug design?

- Methodological Answer : The amino group enhances solubility and enables post-synthetic modifications (e.g., acylation), while the bromo substituent provides a handle for further cross-coupling. Computational modeling (DFT) can predict electronic effects: the amino group’s electron-donating nature increases boronic acid’s Lewis acidity, enhancing diol-binding affinity . In anticancer studies, such modifications correlate with improved cellular uptake and proteasome inhibition .

Q. How can contradictory data on the compound’s biological activity (e.g., variable IC₅₀ values) be resolved?

- Methodological Answer : Discrepancies often stem from assay conditions:

- pH Sensitivity : Boronic acids bind diols optimally at pH >7.4; deviations alter binding kinetics .

- Cell Line Variability : Glioblastoma cells (e.g., U87) may express higher proteasome activity, masking inhibition effects .

- Solution Stability : Pre-incubation in serum-containing media may degrade boronic acids, requiring stability studies via HPLC .

Q. What strategies enable targeted delivery of this compound to cancer cells?

- Methodological Answer :

- Diol-Mediated Targeting : Conjugation to glucose transporters (GLUT1) via boronic acid-diol interactions enhances uptake in glucose-dependent cancers .

- Nanocarrier Functionalization : Liposomes or dendrimers modified with phenylboronic acid moieties exploit tumor microenvironment pH (6.5–7.0) for selective release .

Q. How does the compound’s thermal stability impact its application in materials science (e.g., flame retardants)?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition thresholds. Pyridine-based boronic acids with electron-withdrawing groups (e.g., Br) exhibit higher thermal stability (>300°C) due to reduced boroxine formation. For flame retardancy, char residue analysis (via TGA-FTIR) quantifies boron-containing protective layers .

Q. What is the kinetic vs. thermodynamic basis for its binding to diols (e.g., in glucose sensing)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.